molecular formula C12H13N5O B11868802 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine CAS No. 108992-44-5

9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine

Cat. No.: B11868802
CAS No.: 108992-44-5
M. Wt: 243.26 g/mol
InChI Key: OGMPSDRTJJIBNM-UHFFFAOYSA-N
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Description

9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. This compound features a furan ring attached to a purine base, which is a key structural component in many biologically active molecules. The presence of the furan ring and the dimethylamino group in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine base and the furan ring.

    Coupling Reaction: The furan ring is then coupled with the purine base using a suitable coupling reagent.

    Dimethylation: The final step involves the dimethylation of the amine group on the purine base to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times . This method involves the use of microwave radiation to accelerate the reaction, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form different reduced forms of the purine base.

    Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and the dimethylamino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its combination of a purine base with a furan ring and a dimethylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

108992-44-5

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

9-(furan-2-ylmethyl)-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C12H13N5O/c1-16(2)11-10-12(14-7-13-11)17(8-15-10)6-9-4-3-5-18-9/h3-5,7-8H,6H2,1-2H3

InChI Key

OGMPSDRTJJIBNM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CO3

Origin of Product

United States

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